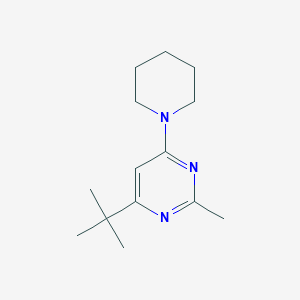
N-(2-benzoyl-4-methylphenyl)-2-(4-methoxy-3-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-benzoyl-4-methylphenyl)-2-(4-methoxy-3-methylphenyl)acetamide, also known as BMPMA, is an organic compound that belongs to the class of amides. It is an important intermediate in the synthesis of various organic compounds and has a wide range of applications in chemical and pharmaceutical industries. BMPMA is a colorless crystalline solid with a molecular weight of 326.41 g/mol and a melting point of 131-132°C. It has a boiling point of 447-448°C and a density of 1.2 g/cm3.
Mecanismo De Acción
The mechanism of action of N-(2-benzoyl-4-methylphenyl)-2-(4-methoxy-3-methylphenyl)acetamide is not yet fully understood. However, it is thought to involve the formation of a complex between the amide group of N-(2-benzoyl-4-methylphenyl)-2-(4-methoxy-3-methylphenyl)acetamide and the active site of an enzyme, which then inhibits the enzyme’s activity. This inhibition of enzyme activity is thought to be responsible for the therapeutic effects of N-(2-benzoyl-4-methylphenyl)-2-(4-methoxy-3-methylphenyl)acetamide.
Biochemical and Physiological Effects
N-(2-benzoyl-4-methylphenyl)-2-(4-methoxy-3-methylphenyl)acetamide has been found to have a number of biochemical and physiological effects, including anti-inflammatory and anti-tumor effects. It has also been shown to have antifungal and anticoagulant properties, as well as the ability to inhibit the growth of certain bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of N-(2-benzoyl-4-methylphenyl)-2-(4-methoxy-3-methylphenyl)acetamide in laboratory experiments has a number of advantages, including its low cost and availability, as well as its low toxicity. However, it is also important to note that N-(2-benzoyl-4-methylphenyl)-2-(4-methoxy-3-methylphenyl)acetamide has a relatively low solubility in water and is not very stable, which can limit its use in certain experiments.
Direcciones Futuras
The use of N-(2-benzoyl-4-methylphenyl)-2-(4-methoxy-3-methylphenyl)acetamide in scientific research is an area of ongoing research, and there are a number of potential future directions. These include the development of new synthesis methods for N-(2-benzoyl-4-methylphenyl)-2-(4-methoxy-3-methylphenyl)acetamide, the investigation of its mechanism of action, and the development of new applications for N-(2-benzoyl-4-methylphenyl)-2-(4-methoxy-3-methylphenyl)acetamide in the fields of medicine and biotechnology. Additionally, further research into the biochemical and physiological effects of N-(2-benzoyl-4-methylphenyl)-2-(4-methoxy-3-methylphenyl)acetamide is necessary to fully understand its potential therapeutic applications.
Métodos De Síntesis
N-(2-benzoyl-4-methylphenyl)-2-(4-methoxy-3-methylphenyl)acetamide can be synthesized by a number of methods, including the condensation of 2-methylbenzoyl chloride with 4-methoxy-3-methylphenol in the presence of a base such as potassium carbonate. This method is known as the Knoevenagel condensation and results in the formation of an intermediate product, which is then hydrolyzed to form N-(2-benzoyl-4-methylphenyl)-2-(4-methoxy-3-methylphenyl)acetamide.
Aplicaciones Científicas De Investigación
N-(2-benzoyl-4-methylphenyl)-2-(4-methoxy-3-methylphenyl)acetamide has been widely used in the scientific research and development of a number of organic compounds. It is used as a starting material for the synthesis of various drugs, such as the anti-inflammatory drug flurbiprofen, and the anti-tumor drug gemcitabine. It is also used as a starting material in the synthesis of various other compounds, including the antifungal drug amphotericin B, the anti-cancer drug paclitaxel, and the anticoagulant drug heparin.
Propiedades
IUPAC Name |
N-(2-benzoyl-4-methylphenyl)-2-(4-methoxy-3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO3/c1-16-9-11-21(20(13-16)24(27)19-7-5-4-6-8-19)25-23(26)15-18-10-12-22(28-3)17(2)14-18/h4-14H,15H2,1-3H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMGHLPWCNWPQKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC2=CC(=C(C=C2)OC)C)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-benzoyl-4-methylphenyl)-2-(4-methoxy-3-methylphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(diethylamino)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B6496553.png)

![N-[2-(diethylamino)ethyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B6496564.png)
![N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-5-methyl-1,2-oxazole-3-carboxamide hydrochloride](/img/structure/B6496571.png)
![methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B6496577.png)
![N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-5-methyl-1,2-oxazole-3-carboxamide hydrochloride](/img/structure/B6496581.png)
![2-[2-(4-methoxy-3-methylphenyl)acetamido]thiophene-3-carboxamide](/img/structure/B6496614.png)
![(2E)-2-{[(3-bromophenyl)formamido]imino}-2H-chromene-3-carboxamide](/img/structure/B6496618.png)
![11-methyl-12-octyl-13-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B6496621.png)

![N-{2-butyl-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4,6,8(12),9-pentaen-9-yl}-2-(4-methoxy-3-methylphenyl)acetamide](/img/structure/B6496635.png)
![N'-[(2E)-3-(1H-1,3-benzodiazol-2-yl)-2H-chromen-2-ylidene]-3-nitrobenzohydrazide](/img/structure/B6496643.png)
![2-[(quinolin-3-yl)carbamoyl]benzoic acid](/img/structure/B6496652.png)
![2-[(E)-2-phenylethenyl]quinoline-4-carboxylic acid](/img/structure/B6496657.png)